5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
The synthesis of 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromo-2,5-dimethylphenol with 2-methylbenzonitrile in the presence of a base and a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to its ability to inhibit the growth of certain bacteria and viruses.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring in the compound can form hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar compounds to 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole include:
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrN2O2 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17BrN2O2/c1-11-6-4-5-7-14(11)18-20-17(23-21-18)10-22-16-9-12(2)15(19)8-13(16)3/h4-9H,10H2,1-3H3 |
InChI Key |
RYKNSIYYWJSFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)COC3=C(C=C(C(=C3)C)Br)C |
Origin of Product |
United States |
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